5-Quinoxalineethanamine
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Overview
Description
2-(Quinoxalin-5-yl)ethanamine is a nitrogen-containing heterocyclic compound that features a quinoxaline ring attached to an ethanamine group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and various industrial processes. The quinoxaline moiety is known for its diverse biological activities, making 2-(Quinoxalin-5-yl)ethanamine a valuable compound for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with ethylamine under reductive amination conditions to yield 2-(Quinoxalin-5-yl)ethanamine .
Industrial Production Methods: Industrial production of 2-(Quinoxalin-5-yl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinoxalin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amino group in the ethanamine moiety can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various N-substituted ethanamine derivatives.
Scientific Research Applications
2-(Quinoxalin-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Quinoxalin-5-yl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the ethanamine group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s ability to undergo redox reactions also contributes to its biological activity .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the ethanamine group.
Quinazoline: A similar nitrogen-containing heterocycle with different biological activities.
Cinnoline: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness: 2-(Quinoxalin-5-yl)ethanamine is unique due to the presence of both the quinoxaline ring and the ethanamine group, which confer a combination of biological activities and chemical reactivity not found in other similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
910395-64-1 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-quinoxalin-5-ylethanamine |
InChI |
InChI=1S/C10H11N3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,6-7H,4-5,11H2 |
InChI Key |
YTKILTMUVCFSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CCN |
Origin of Product |
United States |
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